3-Bromo-1-nitronaphthalene
Overview
Description
3-Bromo-1-nitronaphthalene is a chemical compound that belongs to the family of naphthalene derivatives. It is characterized by the presence of a bromine atom and a nitro group attached to the naphthalene ring. The compound is a yellow crystalline solid and is used in various fields such as medical research, environmental research, and industrial research.
Mechanism of Action
Target of Action
Similar compounds such as nitronaphthalenes are known to interact with various enzymes and proteins in the cell .
Biochemical Pathways
It is known that 1-nitronaphthalene, a related compound, is degraded by a three-component dioxygenase, resulting in the formation of 1,2-dihydroxynaphthalene . This compound is an early intermediate in the naphthalene degradation pathway .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is a blood-brain barrier permeant . It is also known to inhibit several cytochrome P450 enzymes, which could impact its metabolism and excretion .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Bromo-1-nitronaphthalene. For instance, the compound’s stability could be affected by factors such as temperature, pH, and the presence of other chemicals . Additionally, the compound’s efficacy could be influenced by the physiological state of the cells it interacts with, including their metabolic activity and the presence of other compounds that could interact with this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1-nitronaphthalene typically involves the bromination of 1-nitronaphthalene. The reaction is carried out by treating 1-nitronaphthalene with bromine in the presence of a catalyst. The reaction conditions include maintaining a controlled temperature and using an appropriate solvent to facilitate the reaction .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes. These processes are designed to optimize yield and purity while minimizing environmental impact. The use of advanced catalysts and reaction conditions ensures efficient production .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-1-nitronaphthalene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas, sodium borohydride, and catalytic hydrogenation.
Substitution: Reagents such as sodium cyanide or organolithium compounds are used for nucleophilic substitution reactions.
Major Products Formed:
Reduction: The reduction of this compound yields 3-bromo-1-aminonaphthalene.
Substitution: Substitution reactions can produce various derivatives depending on the substituent introduced.
Scientific Research Applications
3-Bromo-1-nitronaphthalene is utilized in several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of biological pathways and mechanisms involving nitro and bromo groups.
Medicine: Research on this compound contributes to the development of new drugs and therapeutic agents.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
1-Bromonaphthalene: Similar in structure but lacks the nitro group.
1-Nitronaphthalene: Contains a nitro group but lacks the bromine atom.
2-Bromo-1-nitronaphthalene: An isomer with the bromine and nitro groups in different positions.
Uniqueness: 3-Bromo-1-nitronaphthalene is unique due to the presence of both bromine and nitro groups on the naphthalene ring. This combination of functional groups allows for diverse chemical reactivity and applications in various fields.
Properties
IUPAC Name |
3-bromo-1-nitronaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO2/c11-8-5-7-3-1-2-4-9(7)10(6-8)12(13)14/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYUKHFBRPMIOTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50356569 | |
Record name | 3-bromo-1-nitronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50356569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102153-47-9 | |
Record name | 3-bromo-1-nitronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50356569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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